(+)-Cloprostenol methyl amide is a synthetic compound closely related to prostaglandin F2α, functioning as an agonist for the FP receptor. This compound is notable for its potent luteolytic properties, particularly in animal models such as rats and hamsters, making it significant in reproductive physiology studies and veterinary applications. The compound is classified under synthetic prostaglandins, which are known for their diverse biological activities, including effects on smooth muscle contraction and modulation of reproductive processes .
(+)-Cloprostenol methyl amide is derived from cloprostenol, a synthetic analog of prostaglandin F2α. It falls under the category of prostaglandin derivatives, which are lipid compounds that exert various physiological effects. Prostaglandins are classified based on their structure and function; (+)-Cloprostenol methyl amide specifically acts on the FP receptor, influencing reproductive mechanisms and other physiological processes .
The synthesis of (+)-Cloprostenol methyl amide typically involves the amidation of cloprostenol derivatives. One reported method includes the reaction of cloprostenol methyl ester with an amine to form the corresponding amide. This process can be optimized using various solvents and catalysts to enhance yield and purity.
The molecular formula of (+)-Cloprostenol methyl amide is C22H33NO5, featuring a complex structure typical of prostaglandins. The compound contains multiple functional groups including hydroxyls and carbonyls, contributing to its biological activity.
(+)-Cloprostenol methyl amide participates in various chemical reactions typical for amides and prostaglandins. Key reactions include:
The mechanism of action of (+)-Cloprostenol methyl amide involves its binding to FP receptors located in various tissues, including the uterus and ovaries. Upon binding:
Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed to confirm structure and purity .
(+)-Cloprostenol methyl amide is primarily used in:
(+)-Cloprostenol methyl amide is a structurally optimized derivative of cloprostenol, itself a synthetic analogue of prostaglandin F2α (PGF2α). The parent compound, cloprostenol, is systematically named as (5Z)-7-{(1R,2R,3R,5S)-2-[(1E,3R)-4-(3-chlorophenoxy)-3-hydroxybut-1-en-1-yl]-3,5-dihydroxycyclopentyl}hept-5-enoic acid [5] . The methyl amide variant introduces a carboxamide group (–CONHCH₃) at C-1, replacing the carboxylic acid moiety (–COOH) of native prostaglandins. This modification classifies it within the prostaglandin F2α agonist family, specifically as a type III analogue characterized by:
Table 1: Nomenclature and Structural Features
| Component | Cloprostenol | (+)-Cloprostenol Methyl Amide |
|---|---|---|
| IUPAC Name | (5Z)-7-{(1R,2R,3R,5S)-2-[(1E,3R)-4-(3-Chlorophenoxy)-3-hydroxybut-1-en-1-yl]-3,5-dihydroxycyclopentyl}hept-5-enoic acid | Methylamide derivative of the above structure |
| Carboxyl Terminus | Carboxylic acid (–COOH) | Methyl amide (–CONHCH₃) |
| Core Structure | Prostaglandin F₂α analogue | Type III PGF₂α agonist |
| Key Functional Groups | 3,5-Dihydroxy cyclopentane, meta-chlorophenoxy | Retains parent groups with modified C-1 |
The methyl amide group reduces ionization potential, thereby enhancing bioavailability and prolonging half-life relative to carboxylate-bearing prostaglandins [7].
The development of (+)-cloprostenol methyl amide is rooted in three generations of prostaglandin analogue synthesis:
Table 2: Milestones in Synthetic Prostaglandin Agonist Development
| Era | Key Innovation | Impact on (+)-Cloprostenol Methyl Amide |
|---|---|---|
| 1969 | Corey’s PGF2α total synthesis | Established core bicyclic ketone strategy |
| 1970s | Cloprostenol (veterinary luteolytic agent) | Validated meta-chlorophenoxy efficacy |
| 2000s | Chemoenzymatic BVMO/KRED cascades | Enabled >99% ee in cyclopentane oxidation |
| 2020s | Unified chemoenzymatic synthesis platform | Streamlined production of methyl amide precursors |
Contemporary routes employ "biocatalytic retrosynthesis," where BVMOs and KREDs orchestrate stereocontrolled transformations unreachable via classical chemistry [2].
The bioactivity of (+)-cloprostenol methyl amide is exquisitely dependent on stereochemistry:
Table 3: Stereochemical Elements Governing Bioactivity
| Chiral Center | Optimal Configuration | Functional Consequence |
|---|---|---|
| C-9 | α-OH | Hydrogen bonding to PTGFR Ser³⁰³ |
| C-11 | α-OH | Stabilizes cyclopentane ring conformation |
| C-15 | S | Directs ω-chain into hydrophobic binding pocket |
| C-5–C-6 bond | Z-olefin | Maintains α-chain flexibility for receptor docking |
Gene-expression studies confirm that stereochemical precision dictates functional (vs. structural) luteal regression: Only correctly configured analogues suppress progesterone without altering StAR, HSD3B, or apoptosis genes [1] [7]. This stereoselectivity underpins the therapeutic rationale for enantiopure (+)-cloprostenol methyl amide in precision reproductive management.
CAS No.: 4493-23-6
CAS No.:
CAS No.: 19519-55-2
CAS No.:
CAS No.: 2058075-35-5
CAS No.: